molecular formula C11H16N2O2 B13349252 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide

2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide

Cat. No.: B13349252
M. Wt: 208.26 g/mol
InChI Key: KIAPPNPNBWZHID-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide typically involves the reaction of 4-hydroxy-3-methylaniline with dimethylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the material science industry, this compound is explored for its use in the development of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-N-(4-hydroxyphenyl)acetamide
  • 2-(Dimethylamino)-N-(3-methylphenyl)acetamide
  • 2-(Dimethylamino)-N-(4-hydroxy-3-ethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide is unique due to the presence of both a hydroxyl group and a methyl group on the aromatic ring. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)-N-(4-hydroxy-3-methylphenyl)acetamide

InChI

InChI=1S/C11H16N2O2/c1-8-6-9(4-5-10(8)14)12-11(15)7-13(2)3/h4-6,14H,7H2,1-3H3,(H,12,15)

InChI Key

KIAPPNPNBWZHID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C)C)O

Origin of Product

United States

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